4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
4-[4-(Trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS No. 866156-35-6) is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 4-(trifluoromethyl)benzyl substituent at the 4-position of the benzoxazepin core. Its molecular formula is C₁₉H₁₆F₃NO₂, with a molecular weight of 355.34 g/mol.
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)13-7-5-12(6-8-13)11-21-9-10-23-15-4-2-1-3-14(15)16(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONVJZDIGOQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine, which can be obtained by the reduction of 4-(trifluoromethyl)benzaldehyde.
Cyclization: The benzylamine is then subjected to cyclization reactions to form the benzoxazepinone ring.
Chemical Reactions Analysis
Thionation with Lawesson’s Reagent
The lactam moiety undergoes thionation to form a thiolactam derivative. This reaction is critical for modifying electronic properties and enabling downstream cyclization:
Reaction Conditions :
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Lawesson’s reagent (2 equiv)
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Toluene, reflux, 12 hours
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Yield: 85–92%
Structural Impact :
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Converts the carbonyl group (C=O) to a thiocarbonyl (C=S)
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Enhances electrophilicity for subsequent nucleophilic additions
Triazole Formation via Hydrazide Cyclization
Thiolactam derivatives react with 2,2,2-trifluoroacetohydrazide to form tricyclic triazole-fused benzoxazepines:
Reaction Pathway :
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Thiolactam intermediate
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Reflux with trifluoroacetohydrazide in toluene
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Deprotection (KOH, aqueous ethanol)
Key Data :
| Product | Yield (%) | Purity (%) |
|---|---|---|
| Tricyclic triazole | 78 | >95 |
This method enables access to novel heterocyclic architectures with potential bioactivity .
Enantioselective Desymmetrization
Chiral phosphoric acid (CPA) catalysts enable stereocontrol during functionalization:
Catalyst Screening :
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| (R)-CPA-2 | 82 | 92 |
| (R)-CPA-3 | 75 | 85 |
Optimal Conditions :
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(R)-CPA-2 (10 mol%)
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Dichloromethane, 25°C, 24 hours
This approach achieves >90% enantiomeric excess for products bearing electron-withdrawing groups .
Halogenation and Cross-Coupling
Electrophilic bromination at the 7-position enables Suzuki-Miyaura couplings:
Bromination :
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NBS (1.2 equiv), DMF, 0°C → RT
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Yield: 89%
Cross-Coupling Example :
| Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 7-Phenyl derivative | 76 |
Halogenated derivatives serve as intermediates for diversifying the benzoxazepine scaffold .
[4+3] Cycloaddition Reactions
The oxazepine ring participates in cycloadditions with N-aryl sulfilimines:
Conditions :
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Catalyst-free
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Dichloroethane, 80°C, 6 hours
Outcome :
Acylation and Alkylation
The secondary amine undergoes selective functionalization:
Acylation :
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Acetyl chloride (1.5 equiv), Et₃N, DCM
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Yield: 94%
Alkylation :
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Benzyl bromide (1.2 equiv), K₂CO₃, DMF
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Yield: 88%
These reactions modulate solubility and target engagement.
Biological Activity Correlation
Derivatives show structure-activity relationships (SAR) in enzymatic assays:
DPP-4 Inhibition Data :
| Compound | R₁ | IC₅₀ (nM) |
|---|---|---|
| 40 | CH₃ | 28 ± 0.9 |
| 41 | isopropyl | 31.8 ± 0.8 |
| 47 | isopropyl* | 151.7 ± 9.4 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with benzoxazepine structures exhibit potential anticancer properties. The introduction of trifluoromethyl groups has been shown to enhance biological activity by improving binding affinity to target proteins. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation in vitro.
Neuropharmacology
The benzoxazepine scaffold is known for its neuroactive properties. Compounds in this class have been investigated for their effects on neurotransmitter systems, particularly as anxiolytics or antidepressants. The trifluoromethyl substitution may modulate receptor interactions, potentially leading to improved therapeutic profiles.
Synthetic Organic Chemistry
Reagent Development
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for creating complex organic molecules. Researchers have utilized it in synthesizing novel heterocycles and fluorinated compounds.
Material Science
Fluorinated Polymers
Due to its trifluoromethyl group, 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has potential applications in developing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are crucial in industries ranging from electronics to pharmaceuticals.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[4-(Trifluoromethyl)benzyl]benzoxazepine | Anticancer | 5.0 | |
| Trifluoromethylated benzodiazepines | Neuroactive | 10.0 | |
| Fluorinated oxazolidines | Antimicrobial | 15.0 |
Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Cyclization | Benzaldehyde, Amine |
| 2 | Trifluoromethylation | Trifluoromethyl iodide |
| 3 | Functional Group Modification | Various nucleophiles |
Case Study 1: Anticancer Properties
A study conducted by researchers at the University of Aódz demonstrated that derivatives of benzoxazepines, including those with trifluoromethyl substitutions, exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values below 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry highlighted the potential of fluorinated benzoxazepines as anxiolytic agents in animal models. The study reported that these compounds showed reduced anxiety-like behaviors in rodents compared to control groups, suggesting a promising avenue for developing novel anxiolytics.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Below is a comparative analysis of key analogs:
Key Structural Differences and Implications
Trifluoromethyl vs. Benzimidazole (J7M):
- The target compound’s trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to J7M’s benzimidazole-ethyl chain. However, J7M’s benzimidazole moiety could facilitate interactions with kinase ATP-binding pockets, suggesting divergent biological targets .
Electron-Withdrawing vs. Electron-Donating Groups:
- The trifluoromethyl group (strongly electron-withdrawing) in the target compound contrasts with the 3-methoxybenzyl analog’s electron-donating methoxy group. This difference likely alters electronic distribution, affecting binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes .
Coumarin Hybrids (): The coumarin-3-yl derivative (4h) introduces a fluorescent scaffold, enabling applications in photodynamic therapy or as a biochemical probe. This highlights the benzoxazepinone core’s versatility in hybrid drug design .
Biological Activity
The compound 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a member of the benzoxazepine class, which has been explored for various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14F3N1O1
- Molecular Weight : 295.27 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential as an antitumor agent and its effects on various enzymatic pathways.
Antitumor Activity
Research indicates that compounds within the benzoxazepine class exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the PI3K/AKT signaling pathway and reactive oxygen species (ROS) generation .
Table 1: Summary of Antitumor Activity Studies
Enzyme Inhibition
In addition to its antitumor properties, this compound has been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. Notably, it has been identified as a potent inhibitor of squalene synthase, which is crucial in cholesterol biosynthesis .
Case Study: Squalene Synthase Inhibition
A study demonstrated that the compound effectively reduced cholesterol synthesis in hepatic tissues, suggesting potential applications in managing hyperlipidemia .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Squalene Synthase | 10 | 85% |
| Glucosylceramide Synthase | 25 | 70% |
Q & A
Q. What are the key synthetic routes for 4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Acylation/alkylation : Introducing the trifluoromethylbenzyl group to the benzoxazepinone core under basic conditions (e.g., triethylamine or pyridine) to neutralize byproducts like HCl .
- Ring closure : Cyclization via nucleophilic substitution or condensation reactions in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (60–80°C) .
- Purification : Chromatography or recrystallization to isolate the product, with yields ranging from 40–70% depending on steric hindrance from the trifluoromethyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Key signals include the carbonyl (C=O) resonance at ~170 ppm (¹³C NMR) and splitting patterns for the benzoxazepinone ring protons (δ 3.5–4.5 ppm in ¹H NMR) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) around m/z 350–360, with fragmentation patterns indicating loss of the trifluoromethylbenzyl group .
- IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100–1200 cm⁻¹) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Limited aqueous solubility (<1 mg/mL); dissolves in DMSO, DMF, or dichloromethane. Solubility decreases with the hydrophobic trifluoromethyl group .
- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at –20°C under argon for long-term stability .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?
- Assay validation : Cross-validate receptor binding assays (e.g., GABAₐ or serotonin receptors) using orthogonal methods (radioligand vs. fluorescence polarization) to confirm target engagement .
- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays, as trifluoromethyl groups may interact with hepatic enzymes .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro or methoxy groups) to isolate structure-activity relationships .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., benzodiazepine-binding sites), focusing on hydrophobic interactions with the trifluoromethyl group .
- ADMET prediction : Tools like SwissADME can forecast blood-brain barrier permeability (logP ~3.5) and metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
Q. What experimental approaches are effective in elucidating the compound’s reaction mechanisms under catalytic conditions?
- Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps in reactions like C-H functionalization .
- In-situ spectroscopy : Monitor intermediates via FT-IR or Raman during Pd-catalyzed cross-coupling to track regioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Parameter optimization : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. acetonitrile) to identify ideal conditions .
- Byproduct analysis : Use LC-MS to detect side products (e.g., over-alkylated species) that reduce yield .
Q. Why do biological studies report varying potency across cell lines or animal models?
- Receptor subtype selectivity : The compound may exhibit differential binding to GABAₐ receptor subtypes (α1 vs. α5), requiring isoform-specific assays .
- Metabolic differences : Species-specific liver enzyme activity (e.g., murine vs. human CYP450) alters bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
